molecular formula C₁₈H₂₇N₁₅O₉ B1142751 Despentamino Pentazido Tobramycin CAS No. 468065-22-7

Despentamino Pentazido Tobramycin

Cat. No. B1142751
CAS RN: 468065-22-7
M. Wt: 597.5
InChI Key:
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Description

Despentamino Pentazido Tobramycin (DPT) is an intermediate in the synthesis of derivatives of Tobramycin, an aminoglycoside antibiotic . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides . It appears as a yellow syrup and is soluble in chloroform and methanol .


Synthesis Analysis

Tobramycin is produced by base-catalyzed hydrolysis of carbamoyltobramycin (CTB) generated by S. tenebrarius . A genetically engineered S. tenebrarius has been constructed for direct fermentative production of tobramycin by disruption of aprK and tobZ . A unique putative NDP-octodiose synthase gene aprK was disrupted to optimize the production of CTB .


Molecular Structure Analysis

The molecular formula of DPT is C18H27N15O9. The molecular weight is 597.5 . The solution structure of the aminoglycoside antibiotic tobramycin complexed with a stem-loop RNA aptamer has been solved .


Chemical Reactions Analysis

Tobramycin retention in susceptible and resistant bacterial strains of Pseudomonas aeruginosa has been quantified electroanalytically . The electrochemical behavior of Tobramycin was characterized by voltammetry, identifying redox potentials, the current dependence on pH conditions, and the detection limit at unmodified glassy carbon electrodes .


Physical And Chemical Properties Analysis

DPT is a yellow syrup and is soluble in chloroform and methanol . The molecular formula of DPT is C18H27N15O9. The molecular weight is 597.5 .

Mechanism of Action

Tobramycin binds to the 16s ribosomal RNA component of the bacterial 30s ribosomal unit, inhibiting the initiation step of translation . By binding to the A-site, tobramycin induces mistranslation and causes transfer RNA to misread the codon, thus causing incorrect delivery of aminoacyl units .

Safety and Hazards

Tobramycin treatment regimens have demonstrated positive clinical outcomes in efficacy and safety, including improvements in FEV 1, decreased sputum P. aeruginosa density, decreased rates in antipseudomonal antibiotic use, and reduced rates of hospitalizations due to respiratory events .

Future Directions

DPT is a novel aminoglycoside antibiotic that has recently emerged as a potent antibacterial agent. It is an intermediate in the synthesis of derivatives of Tobramycin, an aminoglycoside antibiotic . The development of Tobramycin nanosized delivery systems (nanoantibiotics) has been conducted in the last 20 years .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Despentamino Pentazido Tobramycin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Tobramycin", "Sodium azide", "Pentanoyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Pentamethyldisilazane" ], "Reaction": [ "The first step involves the conversion of tobramycin to pentanoyl-tobramycin using pentanoyl chloride and sodium hydroxide as a base.", "The second step involves the reaction of pentanoyl-tobramycin with sodium azide to form pentazido-tobramycin.", "The third step involves the reduction of pentazido-tobramycin to despentamino-pentazido-tobramycin using pentamethyldisilazane as a reducing agent.", "The final step involves the reaction of despentamino-pentazido-tobramycin with sodium nitrite and hydrochloric acid to form Despentamino Pentazido Tobramycin." ] }

CAS RN

468065-22-7

Molecular Formula

C₁₈H₂₇N₁₅O₉

Molecular Weight

597.5

synonyms

O-3-Azido-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diazido-2,3,6-trideoxy-α-D-ribo-hexopyranosyl-(1→4)]-1,3-diazido-1,2,3-trideoxy-D-myo-inositol

Origin of Product

United States

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